molecular formula C19H17NO B12537369 1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one CAS No. 870122-78-4

1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one

Cat. No.: B12537369
CAS No.: 870122-78-4
M. Wt: 275.3 g/mol
InChI Key: LPLLHFVUCANPQW-UHFFFAOYSA-N
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Description

1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one is an organic compound that features a unique structure combining phenyl and pyrrole groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one typically involves the reaction of 1H-pyrrole with 1,3-diphenylpropan-2-one under specific conditions. One common method includes the use of solid Al2O3 at room temperature, which facilitates the reaction between 1H-pyrrole and 1-phenylprop-2-yn-1-one in a 2:1 ratio .

Chemical Reactions Analysis

Types of Reactions: 1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one exerts its effects involves interactions with specific molecular targets and pathways. The phenyl and pyrrole groups allow the compound to bind to various receptors and enzymes, influencing biological processes. Detailed studies on its mechanism of action are still under investigation, but it is known to interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Uniqueness: 1,3-Diphenyl-3-(1H-pyrrol-2-yl)propan-1-one is unique due to the combination of phenyl and pyrrole groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

CAS No.

870122-78-4

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

1,3-diphenyl-3-(1H-pyrrol-2-yl)propan-1-one

InChI

InChI=1S/C19H17NO/c21-19(16-10-5-2-6-11-16)14-17(18-12-7-13-20-18)15-8-3-1-4-9-15/h1-13,17,20H,14H2

InChI Key

LPLLHFVUCANPQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C3=CC=CN3

Origin of Product

United States

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